molecular formula C13H5F6NO B5125255 2-fluoro-N-(pentafluorophenyl)benzamide

2-fluoro-N-(pentafluorophenyl)benzamide

Cat. No.: B5125255
M. Wt: 305.17 g/mol
InChI Key: FGJZUMPPXQEYJP-UHFFFAOYSA-N
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Description

2-fluoro-N-(pentafluorophenyl)benzamide is a chemical reagent designed for research and development, incorporating a pentafluorophenyl group known for its high electronegativity and lipophilicity . This combination of a benzamide core with fluorinated substituents makes it a compound of interest for several advanced research areas. A primary research application for compounds of this class is in antimicrobial discovery, particularly against tuberculosis. The pentafluorophenyl moiety can act as an electrophilic warhead, capable of covalently targeting essential enzymes in Mycobacterium tuberculosis , such as Pks13, which is a novel target involved in cell wall biosynthesis . This mechanism is crucial for circumventing pre-existing resistance to current frontline drugs . Furthermore, the structural features of this reagent are valuable in agrochemical research. The pentafluorophenyl group is considered a "super-trifluoromethyl" group, and its incorporation into bioactive molecules can lead to high insecticidal activity and excellent selectivity towards insects, which is a key focus in developing new crop-protecting agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N-(2,3,4,5,6-pentafluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F6NO/c14-6-4-2-1-3-5(6)13(21)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-4H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJZUMPPXQEYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Transformations Involving 2-fluoro-N-(pentafluorophenyl)benzamide and Related Analogues

The pursuit of efficient and environmentally benign methods for the functionalization of arenes is a central theme in modern organic synthesis. Transition metal-catalyzed C-H activation has emerged as a powerful tool in this endeavor, offering a step- and atom-economical pathway to form new carbon-carbon and carbon-heteroatom bonds. Within this field, the strategic use of directing groups to control regioselectivity and enhance reactivity is paramount. The N-pentafluorophenyl benzamide (B126) moiety has proven to be a particularly effective directing group in this context, enabling novel transformations under mild conditions.

Recent advancements have demonstrated the utility of Rhodium(III) catalysis for the C-H olefination of various arenes and heteroarenes. researchgate.netresearchgate.netchemicalbook.com A significant breakthrough in this area involves the use of an N-pentafluorophenyl benzamide directing group, which facilitates the oxidative olefination using air as the sole oxidant, thereby avoiding the need for stoichiometric co-oxidants. researchgate.netresearchgate.netchemicalbook.com This approach represents a greener and more practical alternative to previously reported methods that required oxidants like peroxides, hypervalent iodine salts, or inorganic salts, which generate stoichiometric waste byproducts. researchgate.net

The reaction is compatible with a wide array of aryl and heteroaryl benzamides and various olefin coupling partners, including activated and unactivated olefins such as simple styrenes. researchgate.netresearchgate.net The N-pentafluorophenyl amide auxiliary is crucial for achieving catalytic turnover under an air atmosphere at atmospheric pressure. researchgate.net This methodology builds upon the effectiveness of N-polyfluoroaryl benzamide directing groups previously observed in Palladium(II)-catalyzed C(sp³)–H activation/olefination reactions. researchgate.net

A proposed mechanism for the Rh(III)-catalyzed aerobic C-H olefination begins with the coordination of the N-pentafluorophenyl benzamide to the [Rh(III)] catalyst. researchgate.net This is followed by a concerted metalation-deprotonation step, leading to ortho-C–H bond activation and the formation of a rhodacyclic intermediate. researchgate.net Subsequent coordination of the olefin and a 1,2-migratory insertion step generates a larger rhodacycle. researchgate.net

This intermediate can then undergo β-hydride elimination to yield the desired olefinated product and a [Rh(I)] species. researchgate.net The crucial step for sustaining the catalytic cycle is the reoxidation of [Rh(I)] back to the active [Rh(III)] state. researchgate.net It is proposed that molecular oxygen from the air serves as the terminal oxidant in this process, a reaction likely facilitated by the acetate (B1210297) base present in the reaction mixture. researchgate.net The use of air as the oxidant is not only environmentally benign, producing water as the only byproduct, but also enhances operational safety compared to using pure molecular oxygen. researchgate.netresearchgate.net

The use of the N-pentafluorophenyl benzamide directing group ensures high regioselectivity for ortho-C-H olefination. researchgate.net The reaction demonstrates a broad substrate scope, accommodating a variety of substituents on the benzamide ring and a range of olefin coupling partners. researchgate.net

The reaction is effective for benzamides with both electron-donating and electron-withdrawing groups at the para-position. For instance, benzamides bearing methoxy, methyl, fluoro, chloro, bromo, and trifluoromethyl substituents all participate in the reaction, providing the corresponding olefinated products in moderate to good yields. The reaction also extends to meta-substituted benzamides, although a mixture of regioisomers is often obtained. Furthermore, various acrylates, styrenes, and even unactivated olefins like 1-pentene (B89616) can be successfully coupled. researchgate.net

Table 1: Substrate Scope of Rh(III)-Catalyzed C-H Olefination

Entry Benzamide Substituent (R) Olefin Product Yield (%)
1 H n-Butyl acrylate (B77674) 2a 85
2 4-MeO n-Butyl acrylate 2b 75
3 4-Me n-Butyl acrylate 2c 82
4 4-F n-Butyl acrylate 2d 88
5 4-Cl n-Butyl acrylate 2e 84
6 4-Br n-Butyl acrylate 2f 81
7 4-CF₃ n-Butyl acrylate 2g 65
8 3-Me n-Butyl acrylate 2h + 2h' 72 (3:1)
9 3,5-diMe n-Butyl acrylate 2j 78
10 H Styrene 5a 55
11 H 4-Methylstyrene 5b 51
12 H 4-Methoxystyrene 5c 45
13 H 1-Pentene 5d 35

Data sourced from research findings on Rh(III)-catalyzed C-H olefination. researchgate.net The products 2a-j are γ-lactams formed after intramolecular cyclization, while 5a-d are the direct olefination products.

A key advantage of using the N-pentafluorophenyl amide as a directing group is the potential for its subsequent removal or conversion. researchgate.net Following the olefination reaction, which in the case of acrylate coupling partners often leads to a γ-lactam product via a conjugate addition, the auxiliary can be cleaved. researchgate.net For example, the γ-lactam product can be treated sequentially with lithium hexamethyldisilazide (LiHMDS), di-tert-butyl dicarbonate (B1257347) (Boc₂O), and sodium ethoxide (EtONa) in a one-pot procedure to furnish the corresponding enoate product in good yield, effectively removing the directing group. researchgate.net This demonstrates the synthetic utility of the methodology, allowing for the installation of the olefin and subsequent transformation to a different functional group. researchgate.net

Beyond the C-H activation at the aryl ring, the 2-fluorobenzamide (B1203369) scaffold itself can undergo various chemical transformations. The amide functionality can be hydrolyzed to yield the corresponding 2-fluorobenzoic acid. Furthermore, 2-fluorobenzamide can participate in coupling reactions with anilines in the presence of lithium amides to produce N-arylanthranilamides.

The 2-fluorobenzamide core is also a valuable precursor for the synthesis of more complex molecules. For instance, it has been utilized in the microwave-assisted preparation of oxazole-dehydrozingerone hybrid molecules. This highlights the versatility of the 2-fluorobenzamide scaffold in constructing diverse chemical architectures with potential biological relevance.

Based on a comprehensive search of available scientific literature and crystallographic databases, a specific single-crystal X-ray diffraction study for the compound This compound could not be located.

Therefore, it is not possible to provide the detailed, scientifically accurate data required to populate the specific subsections of the requested article outline, which includes:

Precise three-dimensional molecular structure parameters (bond lengths and angles).

Specific dihedral angles and analysis of conformational isomers.

Quantitative data on intermolecular interactions such as hydrogen bonding networks, anion-π, C-H···π, halogen-halogen, and π-π stacking interactions within the crystal lattice.

Generating this information without a published crystal structure would be speculative and would not meet the required standards of scientific accuracy. Information from related but distinct molecules cannot be substituted to describe the unique crystallographic features of the target compound.

Advanced Structural Elucidation and Characterization Techniques

Single-Crystal X-ray Crystallography for Molecular and Supramolecular Architecture

Crystallographic Data Analysis and Refinement

While specific crystallographic data for 2-fluoro-N-(pentafluorophenyl)benzamide is not available in the reviewed literature, the analysis of closely related fluorinated benzamides, such as N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide, provides insight into the expected structural features. mdpi.commdpi.com For these analogous compounds, crystallographic studies have revealed largely planar conformations of the aromatic rings, with the amide group being slightly twisted out of the plane of the rings. mdpi.com

The refinement of the crystal structure data is a critical step that involves minimizing the difference between the observed and calculated diffraction patterns. This process yields key parameters that describe the quality of the structural model.

Table 1: Illustrative Crystallographic Data and Refinement Parameters for a Related Fluorinated Benzamide (B126) (N-(2,4-Difluorophenyl)-2-fluorobenzamide) mdpi.com

ParameterValue
Chemical formulaC₁₃H₈F₃NO
Formula weight251.20
Crystal systemMonoclinic
Space groupPn
a (Å)5.6756(3)
b (Å)4.9829(2)
c (Å)19.3064(12)
β (°)91.197(5)
Volume (ų)545.88(5)
Z2
R[F² > 2σ(F²)]0.038
wR(F²)0.091
Goodness-of-fit1.04

Note: This data is for N-(2,4-Difluorophenyl)-2-fluorobenzamide and is presented for illustrative purposes only.

Comprehensive Spectroscopic Methods for Structural and Electronic Analysis

Spectroscopic techniques are indispensable for elucidating the structural and electronic characteristics of molecules in various states. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry would provide a complete picture of its molecular identity and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei, providing detailed information about the connectivity and three-dimensional structure of a molecule in solution.

Specific experimental ¹H, ¹³C, and ¹⁹F NMR data for this compound are not available in the surveyed literature. However, the expected spectral features can be predicted based on the molecular structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the 2-fluorobenzoyl group. The integration of these signals would confirm the number of protons, and the coupling patterns (splitting) would provide information about the relative positions of the protons on the aromatic ring. A broad singlet corresponding to the amide N-H proton would also be anticipated.

¹³C NMR: The carbon-13 NMR spectrum would display a larger number of signals corresponding to the different carbon environments in the molecule. The chemical shifts of the aromatic carbons would be influenced by the fluorine substituents. The carbonyl carbon of the amide group would typically appear at a downfield chemical shift (around 160-170 ppm).

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for this compound due to the presence of six fluorine atoms in distinct chemical environments. For the related compound N-(2,3-difluorophenyl)-2-fluorobenzamide, ¹⁹F NMR peaks were observed at -114, -139, and -147 ppm, which are typical for fluorine atoms attached to aromatic rings. mdpi.com For this compound, distinct signals would be expected for the fluorine on the 2-fluorobenzoyl ring and the five fluorine atoms on the pentafluorophenyl ring. The coupling between neighboring fluorine atoms (F-F coupling) would provide valuable structural information.

Table 2: Predicted NMR Data Types for this compound

NucleusExpected Chemical Shift Range (ppm)Expected Coupling Patterns
¹H7.0 - 8.5 (aromatic), variable (N-H)Doublets, triplets, multiplets due to H-H coupling
¹³C110 - 160 (aromatic), 160 - 170 (C=O)Singlets, doublets, triplets due to C-F coupling
¹⁹F-110 to -170 (aromatic)Multiplets due to F-F and F-H coupling

Note: These are predicted values and patterns. Actual experimental data is required for confirmation.

While specific studies on the stereochemistry and conformational analysis of this compound using advanced NMR techniques were not found, methods such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be instrumental. These 2D NMR experiments can detect through-space interactions between protons, providing insights into the spatial proximity of different parts of the molecule and helping to determine the preferred conformation in solution. For instance, NOESY could be used to establish the relative orientation of the two aromatic rings.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. While an experimental FTIR spectrum for this compound was not located, the expected characteristic absorption bands can be inferred.

The FTIR spectrum of a related compound, N-(2,4-Difluorophenyl)-2-fluorobenzamide, shows characteristic peaks at 3375 cm⁻¹ (N-H stretching), 1656 cm⁻¹ (C=O stretching, Amide I band), and various bands in the 1610-1481 cm⁻¹ region corresponding to aromatic C=C stretching. mdpi.com

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
N-H Stretch3500 - 3300
C-H Stretch (aromatic)3100 - 3000
C=O Stretch (Amide I)1700 - 1650
N-H Bend (Amide II)1650 - 1550
C=C Stretch (aromatic)1600 - 1450
C-F Stretch1400 - 1000

Note: These are general ranges and the exact peak positions can be influenced by the specific molecular structure and intermolecular interactions.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. Although the mass spectrum for this compound is not available in the searched literature, the expected molecular ion peak and potential fragmentation pathways can be postulated.

The molecular ion peak ([M]⁺) would correspond to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Upon ionization, the molecule would likely undergo fragmentation, with common cleavage sites being the amide bond. This would be expected to generate characteristic fragment ions, such as the benzoyl cation and the pentafluorophenylaminyl radical cation, which would be indicative of the molecular structure. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For this compound, this method provides insights into the transitions of π-electrons and non-bonding (n) electrons to higher energy anti-bonding (π*) orbitals. The absorption of UV-Vis radiation by the molecule promotes these electrons from the ground state to an excited state. The wavelengths at which these absorptions occur, and their intensities, are directly related to the molecule's electronic structure, particularly the extent of conjugation and the influence of its substituent groups.

The electronic spectrum of benzamide derivatives is typically characterized by absorptions arising from the benzene (B151609) rings and the amide functional group. The primary electronic transitions observed are π → π* and n → π. The π → π transitions, which are generally of high intensity, originate from the conjugated system of the aromatic rings and the carbonyl group. The n → π* transitions, which are typically of lower intensity, involve the promotion of a non-bonding electron from the oxygen or nitrogen atom of the amide group to an anti-bonding π* orbital.

In the case of this compound, the presence of two highly fluorinated aromatic rings significantly influences the electronic transitions. The fluorine atoms, being highly electronegative, can exert a strong inductive effect (-I), which can alter the energy levels of the molecular orbitals. Conversely, the lone pairs on the fluorine atoms can participate in resonance (a +M effect), donating electron density to the aromatic ring. The interplay of these effects, along with the conjugation between the aromatic rings and the amide bridge, dictates the position and intensity of the absorption bands.

Detailed research findings on the closely related compound, 2-fluoro-N,N-diphenylbenzamide, show two significant absorption peaks at 240 nm and 273 nm. researchgate.net These are attributed to π → π* transitions within the conjugated system of the molecule. For benzamides in general, the absorption band in the 260-270 nm region is typically assigned to the S₀ → S₂ (ππ*) transition. researchgate.net The extension of conjugation, for instance by adding more aromatic rings, generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity). libretexts.org

The pentafluorophenyl group in this compound is expected to have a pronounced effect on the electronic spectrum. The strong electron-withdrawing nature of the five fluorine atoms on one of the phenyl rings can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the wavelength of maximum absorption (λmax).

The following interactive data table summarizes the UV-Visible spectroscopic data for a related benzamide compound, which can serve as a reference for understanding the electronic transitions in this compound.

Interactive Data Table: UV-Visible Absorption Data for a Related Benzamide Derivative

Compound Nameλmax (nm)Transition Type (Tentative Assignment)Reference
2-fluoro-N,N-diphenylbenzamide240π → π researchgate.net
2-fluoro-N,N-diphenylbenzamide273π → π researchgate.net

The conjugation between the 2-fluorophenyl ring, the amide linkage, and the pentafluorophenyl ring in this compound creates an extended π-electron system. This delocalization of electrons lowers the energy gap between the HOMO and LUMO, which is reflected in the absorption of light in the UV region. The specific λmax values for this compound would be influenced by the precise nature of the intramolecular electronic interactions, including the degree of planarity between the aromatic rings and the amide group, which affects the efficiency of the π-system conjugation.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine a range of molecular properties for compounds like 2-fluoro-N-(pentafluorophenyl)benzamide.

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. DFT calculations, often using basis sets like 6-311++G(d,p), are employed to achieve this. chemmethod.com The process involves finding the minimum on the potential energy surface of the molecule.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) from DFT Calculations for Similar Benzamide (B126) Structures Note: This table presents typical values for benzamide derivatives as determined by DFT calculations. Specific values for this compound would require a dedicated computational study.

ParameterBondTypical Calculated Value (Å)ParameterAngleTypical Calculated Value (°)
Bond LengthC=O~1.25Bond AngleO=C-N~122
Bond LengthC-N (amide)~1.36 nih.govBond AngleC-N-C~128
Bond LengthC-C (aromatic)1.39 - 1.41Bond AngleC-C-C (aromatic)~120
Bond LengthC-F~1.35Dihedral AnglePhenyl Ring - Amide Plane20 - 45

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electrical transport properties. malayajournal.orgemerginginvestigators.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small gap indicates a molecule is more reactive. wikipedia.org DFT calculations are used to compute the energies of these orbitals. For nitrogen-based drug-like compounds, this gap is often found to be in the range of 3.5-4.5 eV. emerginginvestigators.org In a study on a fluorinated benzamide derivative, the calculated HOMO-LUMO gap was 5.521 eV, indicating significant stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the less electron-deficient 2-fluorobenzoyl moiety, while the LUMO would likely be centered on the highly electron-deficient pentafluorophenyl ring, facilitating intramolecular charge transfer. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Data from DFT Calculations for Representative Aromatic Amides Note: Values are illustrative and depend on the specific molecule and computational level.

Molecule TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Fluorinated Benzamide Derivative researchgate.net-7.125-1.6045.521
Imidazole Derivative malayajournal.org-6.045-2.0344.011
Pentafluorophenyl-Urea Derivative chemmethod.com-8.954-5.8763.078

Vibrational Frequency Calculations and Comparison with Experimental FTIR Data

Theoretical vibrational frequency calculations are performed to understand the dynamic properties of the molecule. Using DFT, the harmonic vibrational frequencies can be computed and compared with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. nih.gov This comparison helps to validate the accuracy of the computational method and the optimized geometry. researchgate.net Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical level. nih.gov

For this compound, key vibrational modes would include:

N-H stretching: This vibration is sensitive to hydrogen bonding. A red-shift (lower frequency) in the experimental spectrum compared to the calculated value can indicate the weakening of the N-H bond. esisresearch.org

C=O stretching: The carbonyl stretch is typically a strong, sharp band in the IR spectrum, expected in the 1640–1920 cm⁻¹ region. researchgate.net Its exact position can provide insight into the electronic environment and conjugation.

C-F stretching: The numerous C-F bonds in the pentafluorophenyl ring would lead to strong absorptions, typically in the 1100-1400 cm⁻¹ range.

Aromatic C-H stretching: These vibrations are expected around 3000-3100 cm⁻¹. researchgate.net

Table 3: Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in Benzamide-like Structures Note: This table shows representative data from studies on similar molecules to illustrate the methodology.

Vibrational ModeCalculated Frequency (DFT)Experimental Frequency (FT-IR)Reference Compound
N-H Stretch~3450~33504-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide esisresearch.org
C=O Stretch17281708.6(3-Oxo-3Hbenzo[f]chromen-1-yl) methyl N,N-dimethylcarbamodithioate researchgate.net
NO₂ Asymmetric Stretch156415484-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide esisresearch.org
NO₂ Symmetric Stretch134513404-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide esisresearch.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net The MEP surface is plotted over the electron density, with different colors representing different potential values. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack. For this compound, these regions would be concentrated around the highly electronegative oxygen atom of the carbonyl group and the fluorine atoms. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are sites for nucleophilic attack. The most positive region is typically found around the amide proton (N-H), making it a primary site for hydrogen bonding. researchgate.netmdpi.com

Green Regions: Represent neutral or near-zero potential.

The MEP map for this molecule would clearly show the electrophilic character of the pentafluorophenyl ring and the nucleophilic character of the carbonyl oxygen, providing a visual guide to its intermolecular interaction sites. ajchem-a.com

Natural Bond Orbital (NBO) and Mulliken population analyses are methods used to quantify the distribution of electron charge among the atoms in a molecule. nih.govuni-rostock.de While Mulliken analysis is a simpler method, NBO analysis provides a more chemically intuitive picture of bonding and lone pairs, corresponding to the Lewis structure. usc.edu

NBO analysis can reveal important details about charge transfer (hyperconjugation) within the molecule by examining interactions between filled (donor) and empty (acceptor) orbitals. nih.gov For this compound, significant charge delocalization would be expected from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of adjacent pi systems. For example, a significant donor-acceptor interaction might be observed from a lone pair on the oxygen atom (donor) to the π* antibonding orbital of the C-N amide bond (acceptor). researchgate.net This analysis provides quantitative data on the stability imparted by such delocalization effects. The analysis also yields natural atomic charges, which describe the electron density on each atom. chemmethod.com The highly electronegative fluorine atoms and the oxygen atom would exhibit significant negative charges, while the carbonyl carbon and the amide proton would be positively charged. chemmethod.com

Quantum Chemical Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry can model the pathways of chemical reactions. This involves locating the transition state (TS) structures—the highest energy point along the reaction coordinate—and calculating the activation energy (the energy barrier between reactants and the TS). This information is crucial for understanding reaction rates and mechanisms.

For this compound, several reaction types could be modeled:

Amide Hydrolysis: DFT calculations could be used to model the mechanism of both acid- and base-catalyzed hydrolysis. This would involve mapping the potential energy surface for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-N bond.

Nucleophilic Aromatic Substitution (SNAAr): The pentafluorophenyl ring is highly activated towards nucleophilic attack. Quantum chemical modeling could investigate the mechanism of its substitution reactions with various nucleophiles. Calculations would help determine whether the reaction proceeds via a Meisenheimer complex and identify the energy barriers for the addition and elimination steps.

These studies provide a molecular-level understanding of reactivity that is essential for predicting the chemical behavior of the compound under various conditions.

Crystal Packing Prediction and Simulation

The arrangement of molecules in a solid-state crystal lattice, known as crystal packing, dictates many of the material's bulk properties. Computational methods for crystal structure prediction (CSP) are increasingly used to explore the polymorphic landscape of a molecule, potentially identifying all possible stable crystal structures from its chemical diagram alone. nih.govnih.gov This is particularly valuable in the pharmaceutical industry, where different polymorphs can have different properties. nih.gov These computational approaches search for the most stable lattice structures, although this thermodynamic approach can sometimes overestimate the number of likely polymorphs. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. mdpi.com The surface is generated around a molecule in a crystal, and the distance from the surface to the nearest nucleus inside and outside the surface is used to create a 2D "fingerprint" plot. This plot summarizes all intermolecular contacts.

For fluorinated compounds like this compound, Hirshfeld analysis can quantify the significant contributions of fluorine atoms to the crystal packing. In a related compound containing a pentafluorophenyl group, Hirshfeld analysis revealed that F⋯H/H⋯F contacts were the most significant contributor to the crystal packing, accounting for 41.1% of the surface interactions. nih.gov Other important contacts included H⋯H (21.8%), C⋯H/H⋯C (9.7%), C⋯C (7.1%), and O⋯H/H⋯O (7.1%). nih.gov These interactions, including classical and non-classical hydrogen bonds, are crucial in stabilizing the three-dimensional supramolecular assembly. nih.gov

Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Fluorinated Compound

Intermolecular Contact TypePercentage Contribution (%)Significance
F⋯H / H⋯F41.1Dominant interaction, highlighting the role of fluorine in hydrogen bonding.
H⋯H21.8Represents van der Waals interactions between hydrogen atoms.
C⋯H / H⋯C9.7Weak C-H⋯π or C-H⋯C interactions.
C⋯C7.1Indicates π-π stacking interactions between aromatic rings.
O⋯H / H⋯O7.1Classical or weak hydrogen bonds involving the carbonyl oxygen.

Data adapted from a Hirshfeld analysis of a compound containing a pentafluorophenyl moiety to illustrate the expected types and magnitudes of intermolecular contacts. nih.gov

The Radial Distribution Function (RDF), denoted as g(r), is a statistical mechanics tool that describes how the density of surrounding particles varies as a function of distance from a reference particle. mdanalysis.org In computational simulations of molecular systems, RDF analysis is used to characterize the local order and structure, such as the arrangement of solvent molecules around a solute or the packing of molecules in a condensed phase. mdanalysis.orgmdpi.com

The RDF plot shows peaks at distances corresponding to the most probable locations of neighboring atoms, representing "solvation shells" or coordination spheres. mdanalysis.org For this compound in a solvent, RDF analysis could be used to understand the specific interactions between the solute's fluorine, oxygen, and nitrogen atoms and the surrounding solvent molecules, revealing the structure of the first and subsequent solvation shells. researchgate.net

Spherical harmonics analysis is a sophisticated mathematical technique used to describe three-dimensional shapes. In the context of crystallography and computational chemistry, it can be applied to characterize the local atomic environments and their symmetries within a crystal lattice. By representing the arrangement of neighboring atoms around a central atom as a function on a sphere, this method can quantify the degree of order and identify specific symmetry elements. This analysis is particularly useful for understanding complex crystal structures, identifying subtle distortions from ideal symmetries, and providing quantitative parameters for order-disorder transitions.

Influence of Fluorine Atoms on Molecular Geometry and Electronic Characteristics

The incorporation of fluorine atoms significantly alters the properties of organic molecules. nih.gov In this compound, the presence of six fluorine atoms has a profound impact on its geometry, electronic profile, and intermolecular interactions.

The high electronegativity of fluorine leads to the formation of a very strong and polarized C-F bond. nih.gov This has several consequences:

Inductive Effects: The electron-withdrawing nature of fluorine atoms modifies the electron density across the entire molecule, which can affect the acidity (pKa) of the N-H proton and the reactivity of the aromatic rings. nih.gov

Conformational Changes: Fluorine substitution can influence molecular conformation through stereoelectronic effects. mdpi.com In related fluorinated benzamides, the dihedral angles between the aromatic rings and the central amide plane are affected by the position of the fluorine atoms. mdpi.comnih.gov For instance, intramolecular contacts between an ortho-fluorine and the amide hydrogen can influence the planarity of the molecule. mdpi.commdpi.com

Intermolecular Interactions: Fluorine atoms can act as weak hydrogen bond acceptors in C-H⋯F interactions, which, along with other forces like π-π stacking, contribute to the stability of the crystal lattice. nih.gov The suppression of disorder in crystals of benzamide has been observed upon ortho-fluorine substitution, suggesting that fluorine helps to create a more defined and stable packing arrangement. crystalmathatnyu.org

Table 3: Summary of Fluorine's Influence on Molecular Properties

PropertyEffect of Fluorine SubstitutionUnderlying Cause
Bond StrengthCreates a highly stable C-F bond.High electronegativity of fluorine. nih.gov
Electronic ProfileInduces strong electron-withdrawing effects.Inductive effect of fluorine. nih.gov
Molecular ConformationInfluences dihedral angles and planarity.Stereoelectronic effects and intramolecular H⋯F contacts. mdpi.commdpi.com
Crystal PackingParticipates in C-H⋯F hydrogen bonds and can suppress disorder.Fluorine's ability to act as a H-bond acceptor and its steric/electronic influence on packing. nih.govcrystalmathatnyu.org
Acidity/BasicityCan alter the pKa of nearby functional groups.Inductive electron withdrawal. nih.gov

Crystal Engineering and Supramolecular Chemistry of Fluorinated Benzamides

Design Principles for Directed Self-Assembly and Crystal Packing

The design of crystalline solids based on fluorinated benzamides hinges on the predictable control of intermolecular interactions. The primary goal is to guide the molecules to assemble into desired architectures, or supramolecular synthons, which then propagate into a stable crystal lattice. A key principle in this process is the strategic use of fluorine substitution to modulate the strength and directionality of non-covalent bonds.

The self-assembly of these molecules is governed by a combination of strong and weak interactions. Strong hydrogen bonds, particularly the N−H···O interaction inherent to the amide group, often act as the primary organizing force, leading to the formation of robust dimers or chains. However, the extensive fluorination of the aromatic rings introduces a plethora of weaker, yet structurally significant, interactions such as C−H···F, C−F···π, and F···F contacts. The electron-withdrawing nature of fluorine atoms can enhance the acidity of aromatic hydrogen atoms, thereby increasing their propensity to act as hydrogen-bond donors.

A critical design consideration is the suppression of disorder, which is a common issue in molecular crystals. Systematic studies on fluorinated benzamides have revealed that substituting hydrogen with fluorine, for example at the ortho-position of the benzoyl ring, can suppress disorder without altering the fundamental packing motif. This effect is attributed to a denser lattice energy landscape for the fluorinated analogues, which makes disorder less probable. Therefore, fluorination serves not only to introduce new interaction sites but also to refine the crystal packing by reducing structural ambiguity.

Role of Peripheral Fluorine Atoms in Influencing Intermolecular Interactions

The peripheral fluorine atoms in 2-fluoro-N-(pentafluorophenyl)benzamide are not passive substituents; they actively participate in and influence the network of intermolecular interactions that define the crystal structure. Their small size allows them to replace hydrogen without significant steric penalty, while their high electronegativity fundamentally alters the electronic properties of the aromatic rings.

Furthermore, fluorine's unique electronic character facilitates other non-covalent interactions:

C−F···F−C Contacts: These interactions are frequently observed in the crystal packing of fluorinated compounds and contribute to the stability of the lattice.

Arene-Perfluoroarene Stacking: The pentafluorophenyl ring in the target molecule has an electron-poor π-system due to the inductive effect of the five fluorine atoms. This allows for favorable π-π stacking interactions with electron-rich aromatic systems, or in this case, potentially with the less electron-deficient monofluorinated benzoyl ring of an adjacent molecule.

Halogen Bonding: Although fluorine is the least polarizable halogen and a weak halogen bond donor, interactions involving the positive σ-hole on a halogen atom and a nucleophile are a significant force in crystal engineering. In highly fluorinated systems, C-F bonds can participate in such interactions, influencing molecular packing.

The cumulative effect of these fluorine-mediated interactions is the formation of highly organized, three-dimensional supramolecular architectures.

Formation of Supramolecular Synthon Motifs

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that act as the building blocks of a crystal structure. In fluorinated benzamides, both classic and fluorine-specific synthons are observed, and their interplay dictates the final crystal packing.

The most dominant synthon in benzamide (B126) chemistry is the amide-amide dimer, formed by a pair of N−H···O hydrogen bonds, which is described by the graph set notation R²₂(8). This motif is exceptionally stable and often forms the primary structural framework.

In addition to this primary motif, the presence of fluorine atoms leads to the formation of new, frequently occurring supramolecular synthons. Detailed crystallographic and theoretical studies have identified several key motifs involving fluorine:

C−H···F Synthon: This interaction is ubiquitous in fluorinated organic crystals and plays a crucial role in linking the primary amide synthons into larger assemblies.

C−F···F−C Synthon: These contacts help in stabilizing the packing of fluorinated aromatic rings.

R²₂(12) Synthon: In some fluorinated benzamides, a larger ring motif has been identified, involving N-H···F and C-H···F interactions, which helps to organize molecules into specific one-dimensional chains.

The identification and quantitative characterization of these synthons are essential for a rational approach to crystal engineering, allowing for the predictable design of materials with desired structural properties.

Table 1: Common Supramolecular Synthons in Fluorinated Benzamides
Synthon NameInteractions InvolvedGraph Set NotationTypical Role in Crystal Packing
Amide DimerN−H···OR²₂(8)Forms robust centrosymmetric dimers, creating the primary structural backbone.
Amide ChainN−H···OC(4)Connects molecules into one-dimensional chains.
Fluoro-Benzamide RingN−H···F, C−H···FR²₂(12)Links molecules into chains through a combination of hydrogen bonds involving fluorine.
C−H···F InteractionC−H···F-Provides secondary stabilization, connecting primary motifs into 3D networks.
F···F InteractionC−F···F−C-Contributes to the packing efficiency and stability of fluorinated aromatic regions.

Polymorphism and Co-crystallization Phenomena in Fluorinated Benzamide Systems

Polymorphism , the ability of a compound to crystallize in multiple distinct solid-state forms, is a critical consideration in materials science and pharmaceuticals. Fluorinated benzamides are prone to polymorphism due to the subtle energy balance between various competing intermolecular interactions. The presence of multiple potential hydrogen bond donors and acceptors (N-H, C=O, C-H, and F atoms) can lead to different, yet energetically similar, packing arrangements. For instance, the related compound 3-fluoro-N-(3-fluorophenyl)benzamide exhibits concomitant polymorphism, where two different crystal forms grow simultaneously from the same solution. This phenomenon is often induced by positional disorder, where subtle variations in N−H···O hydrogen bonds, along with weak C−H···F and F···F interactions, result in different packing motifs.

Co-crystallization is another powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering the covalent structure of the active molecule. A co-crystal is a multi-component crystalline solid where the constituents are connected through non-covalent interactions. Benzamides are excellent candidates for forming co-crystals due to their robust hydrogen bonding capabilities. By introducing a suitable co-former, it is possible to generate novel supramolecular synthons and create entirely new crystal structures with tailored properties, such as improved solubility or stability. The pentafluorophenyl group in this compound, with its capacity for π-π stacking and halogen bonding, presents additional opportunities for designing multi-component crystalline systems with other aromatic molecules.

Impact of Hydrogen Bonding and Halogen Bonding on Crystal Structure Stability

The stability of the crystal lattice in fluorinated benzamides is determined by the complex network of non-covalent interactions, with hydrogen and halogen bonds playing pivotal roles.

Hydrogen Bonding: The strongest and most influential interaction is the classical N−H···O hydrogen bond between amide groups. This interaction is highly directional and is typically the primary driver for self-assembly, leading to the formation of the aforementioned R²₂(8) dimers or C(4) chains. The energy of these bonds is significant, generally in the range of 6.0–8.0 kcal/mol.

In addition to this strong interaction, the crystal structure is further stabilized by a multitude of weaker hydrogen bonds involving fluorine. The C−H···F hydrogen bond, once a subject of debate, is now recognized as a genuine and structurally directing interaction. Though weaker, with interaction energies around 2-3 kcal/mol, their high frequency in polyfluorinated molecules means their cumulative contribution to lattice enthalpy is substantial. These bonds provide the crucial links that organize the primary amide synthons into a stable three-dimensional structure. Intramolecular N-H···F or C-H···F hydrogen bonds can also occur, influencing the conformation of the molecule itself.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the R-X bond. While halogen bonding is most prominent for heavier halogens like iodine and bromine, it can also be observed for chlorine and, more weakly, for fluorine. In the context of this compound, the electron-withdrawing environment of the perfluorinated ring enhances the potential for the fluorine atoms to participate in weak halogen bonds or other σ-hole interactions, such as C-F···O or C-F···π contacts, further stabilizing the crystal packing.

Table 2: Key Intermolecular Interactions and Their Estimated Energies
Interaction TypeAtoms InvolvedTypical Energy (kcal/mol)Structural Role
Strong Hydrogen BondN−H···O=C6.0 - 8.0Primary structural driver, forms dimers/chains.
Weak Hydrogen BondC−H···F1.5 - 2.9Secondary stabilization, links primary motifs.
Halogen Bond / ContactC−F···O/N/π< 1.5Directional packing, fine-tunes structure.
F···F ContactC−F···F−CVariableContributes to close packing and lattice stability.
π-π StackingAromatic Ring ··· Aromatic RingVariableStabilizes packing through quadrupole and dispersion forces.

Advanced Applications in Chemical Research and Materials Science

Application as Directing Groups in Transition Metal-Catalyzed Organic Synthesis

The N-pentafluorophenyl benzamide (B126) moiety has proven to be a crucial directing group in transition metal-catalyzed reactions, particularly for the activation of C–H bonds. This functionality enables site-selective functionalization of aromatic rings, which is a cornerstone of modern synthetic chemistry.

A notable application is in rhodium(III)-catalyzed C–H olefination reactions. nih.govnih.gov Research has demonstrated that the N-pentafluorophenyl benzamide group can effectively direct the ortho-olefination of a wide range of arenes and heteroarenes. nih.gov A key advantage of this system is its ability to use air as the sole, environmentally benign oxidant, eliminating the need for stoichiometric co-oxidants like copper or silver salts, which generate wasteful byproducts. nih.govrsc.org The transformation is compatible with various olefin coupling partners, including activated and unactivated alkenes such as simple styrenes. rsc.org

The reaction typically involves a catalyst like [RhCp*Cl₂]₂ and a base, such as NaOAc, in a solvent like acetonitrile (B52724) at elevated temperatures. rsc.org The N-pentafluorophenyl amide auxiliary is essential for achieving catalytic turnover under aerobic conditions. rsc.org This directing group has also been shown to be effective in palladium(II)-catalyzed C(sp³)–H activation reactions, highlighting its versatility. rsc.org The acidity of the C-H bond plays a role in the regioselectivity of the olefination, as observed in studies with meta-substituted benzamides. nih.govrsc.org For instance, a meta-fluorinated substrate primarily yields the product from olefination at the more acidic ortho position, whereas a meta-methylated substrate leads to olefination at the para position. nih.gov

This methodology represents a significant advancement in C-H activation, providing a more sustainable and atom-economical route to complex organic molecules. nih.gov The palladium-catalyzed ortho-arylation of benzamides using aryl iodides has also been explored with simpler amide groups, establishing a precedent for such directed C-H functionalizations. nih.govresearchgate.net

Table 1: Selected Examples of Rh(III)-Catalyzed Aerobic C–H Olefination of N-Pentafluorophenyl Benzamides
EntryBenzamide SubstrateOlefinProductYield (%)
1N-(pentafluorophenyl)benzamideEthyl acrylate (B77674)2a64
24-Methyl-N-(pentafluorophenyl)benzamideEthyl acrylate2b71
34-Methoxy-N-(pentafluorophenyl)benzamideEthyl acrylate2c85
44-Fluoro-N-(pentafluorophenyl)benzamideEthyl acrylate2i65
54-Chloro-N-(pentafluorophenyl)benzamideEthyl acrylate2j51
6N-(pentafluorophenyl)benzamideStyrene5a54
7N-(pentafluorophenyl)thiophene-2-carboxamideEthyl acrylate2p58

Yields are isolated yields as reported in the source literature. Reaction conditions typically involve the benzamide, olefin, [RhCpCl₂]₂, and a base in a suitable solvent under an air atmosphere. rsc.org*

Potential in the Development of Electron-Transport Materials

The extensive fluorination of 2-fluoro-N-(pentafluorophenyl)benzamide imparts strong electron-withdrawing characteristics. This feature is highly desirable for the development of n-type organic semiconductors, which function as electron-transport materials (ETMs). The introduction of multiple fluorine atoms into an aromatic system significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO level facilitates efficient electron injection from the cathode and enhances electron mobility within the material. While specific studies focusing solely on this compound as an ETM are not widely documented, the fundamental properties of polyfluorinated aromatic compounds strongly suggest its potential in this area. nih.govnih.gov The synthesis and characterization of various polyfluorinated benzamides have been undertaken, providing a basis for exploring their electronic applications. nih.gov

Research into Organic Light Emitting Diodes (OLEDs) and Semiconducting Materials based on Fluoroaromatic Systems

Building on their potential as ETMs, fluoroaromatic systems are actively researched for use in Organic Light Emitting Diodes (OLEDs) and other organic electronic devices. In an OLED, balanced charge injection and transport are crucial for high efficiency. The electron-transporting layer plays a critical role in delivering electrons to the emissive layer for recombination with holes. The use of highly fluorinated compounds like this compound could improve the performance and stability of OLEDs by enhancing electron transport and providing better energy-level alignment with adjacent layers. The inherent chemical and thermal stability often associated with fluorinated organic molecules is an additional advantage for device longevity. The broader class of fluoroaromatic compounds is recognized for its importance in medicinal chemistry and materials science, including the development of functional materials. nih.govnih.gov

Radiochemical Synthesis and Labelling Strategies

The presence of fluorine atoms in this compound makes it a candidate for radiolabeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), which is widely used in Positron Emission Tomography (PET) imaging. acs.org

A direct and synthetically appealing method for introducing ¹⁸F is through nucleophilic ¹⁸F/¹⁹F isotopic exchange. nih.gov This reaction involves the direct substitution of a stable ¹⁹F atom in the molecule with a radioactive ¹⁸F atom. Research has specifically investigated the ¹⁸F/¹⁹F exchange on N-(pentafluorophenyl)benzamide. researchgate.net Studies showed that polyfluorinated molecules containing electron-withdrawing groups, such as the pentafluorophenyl group, are particularly susceptible to this exchange reaction. researchgate.net The electron-deficient nature of the aromatic ring facilitates the nucleophilic aromatic substitution (SₙAr) mechanism, allowing the exchange to proceed under relatively mild conditions, sometimes even at room temperature. researchgate.net This strategy is advantageous as it allows for the labeling of the intact molecule without altering its structure, which is crucial for preserving its biological activity. nih.gov

The efficiency of the ¹⁸F/¹⁹F exchange reaction is dependent on several parameters that can be optimized for specific applications. Key factors include the reaction temperature, the amount of precursor molecule, and the initial amount of [¹⁸F]fluoride radioactivity. nih.govresearchgate.net

Temperature : For electron-deficient aromatic systems like N-(pentafluorophenyl)benzamide, the reaction can proceed at room temperature, although heating is often required for less activated or monofluorinated substrates. researchgate.net

Table 2: General Parameters for Optimizing ¹⁸F/¹⁹F Isotopic Exchange Reactions
ParameterObservation / General TrendRationaleSource
Substrate Electronics Electron-withdrawing groups facilitate the reaction.Activates the aromatic ring for nucleophilic attack (SₙAr mechanism). researchgate.net
Temperature Higher temperatures generally increase reaction rates.Provides activation energy for the substitution. For highly activated substrates, room temperature may be sufficient. researchgate.net
Precursor Amount Increasing precursor amount can increase radiochemical yield but decreases specific activity.More substrate is available for labeling, but the final product is diluted with more non-radioactive material. nih.gov
Initial Radioactivity Very high initial radioactivity can decrease radiochemical yield.Potential for radiolytic degradation of the precursor molecule. nih.gov

Role in Supramolecular Chemistry Architectures and Networks

The highly fluorinated structure of this compound makes it a versatile building block for constructing complex supramolecular architectures. The assembly of these molecules in the solid state is governed by a combination of non-covalent interactions.

The amide group provides classic N–H···O hydrogen bonding, a robust and directional interaction that often leads to the formation of one-dimensional chains or tapes. researchgate.net In addition to hydrogen bonds, the fluorine atoms actively participate in crystal packing. mdpi.comresearchgate.net They can engage in various weak interactions, including halogen bonding (C-F···X, where X is a Lewis base), C-H···F hydrogen bonds, and F···F contacts. nih.gov The electron-deficient perfluorinated ring can also interact favorably with electron-rich aromatic systems through π-π stacking or arene-perfluoroarene interactions. thieme-connect.deresearchgate.net

The interplay of these diverse and often competing interactions dictates the final crystal structure. researchgate.netnih.gov For example, in the crystal structures of similar fluorinated benzamides, molecules are often linked into chains by N–H···O hydrogen bonds, and these chains are then further assembled into layers or 3D networks by weaker C–H···O or π–π interactions. researchgate.net The active participation of fluorine in forming intramolecular rings or intermolecular chains is a key feature in the crystal engineering of such compounds. mdpi.comresearchgate.net The ability to form these ordered structures is fundamental to the design of crystalline materials with specific properties, leveraging the principles of supramolecular chemistry. nih.gov

Development of Novel Materials through Fluorine Tagging

The strategic incorporation of fluorine atoms into molecular structures, a process often referred to as fluorine tagging, has emerged as a powerful tool in materials science. The compound this compound serves as an exemplary model for a molecular building block designed for such applications. Its unique structure, featuring two distinct fluorinated aromatic rings, offers a versatile platform for both creating new materials and probing their properties with high sensitivity.

Molecules like this compound are ideal candidates for creating "smart" materials. The highly electron-deficient pentafluorophenyl (PFP) group is a key functional handle. mdpi.com It is known to be highly reactive towards nucleophiles, readily undergoing nucleophilic aromatic substitution (SNAr), particularly at the para-fluorine position. mdpi.comnih.govresearchgate.net This reactivity allows the compound to be covalently attached to or incorporated within a larger polymer backbone or material surface. mdpi.comwikipedia.orgrsc.org For instance, polymers containing pendant pentafluorophenyl ester groups are widely used as precursors for creating functional materials through post-polymerization modification with amines or alcohols. wikipedia.orgrsc.orgresearchgate.netnih.gov Similarly, this compound could be integrated into polymer chains, nanoparticles, or other macromolecular structures. google.comacs.org

Once incorporated, the compound acts as a multi-signal reporter tag. It possesses six fluorine atoms distributed across two different chemical environments: one on the 2-fluorobenzoyl ring and five on the pentafluorophenyl ring. This arrangement would produce distinct and well-resolved signals in the ¹⁹F NMR spectrum, providing multi-point information about the material's local structure and dynamics. bohrium.com For example, the chemical shifts of the ortho-, meta-, and para-fluorines on the PFP ring are inherently different and would respond uniquely to changes in their surroundings.

The table below illustrates the typical chemical shift ranges for various fluorinated aromatic groups, highlighting the sensitivity of the ¹⁹F nucleus to its position and the electronic nature of the aromatic system.

Fluorinated GroupTypical ¹⁹F NMR Chemical Shift Range (ppm, relative to CFCl₃)
Aryl-F (general)-100 to -172
5-Fluoroindole-123 to -126
Pentafluorophenyl (PFP)-135 to -165
Trifluoromethyl (CF₃)-60 to -80

This table provides approximate chemical shift ranges. Actual values can vary based on solvent, temperature, and specific molecular structure. alfa-chemistry.comresearchgate.net

Research has demonstrated that changes in the ¹⁹F NMR signals of such tags can be correlated with specific material properties or events. For example, a change in the polymer conformation, the binding of a small molecule, or a shift in the local polarity could all induce measurable changes in the fluorine chemical shifts. researchgate.net This allows researchers to monitor processes like drug release from a polymeric nanocarrier, the folding of a synthetic protein, or the stress-strain state within a complex material in a non-invasive manner. nih.govusuhs.edu The use of a molecule with multiple, distinct fluorine sites, like this compound, enhances this capability, providing a more detailed and robust dataset from a single measurement. bohrium.combohrium.com

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-fluoro-N-(pentafluorophenyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 2-fluorobenzoyl chloride with pentafluoroaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane) and temperature (room temperature) are critical to minimize side reactions . Microwave-assisted Fries rearrangement under solvent-free conditions has also been demonstrated for analogous benzamide derivatives, improving reaction efficiency and yield .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) to suppress byproducts like diacylated species .

Q. How does intramolecular hydrogen bonding involving fluorine influence the compound’s reactivity and stability?

  • Structural Insights : The ortho-fluorine atom in the benzamide moiety participates in C-F···H-N hydrogen bonding, stabilizing the planar amide conformation. This interaction reduces rotational freedom and may enhance crystallinity, as observed in NMR studies (e.g., downfield shifts of NH protons in 1^1H-NMR) .
  • Implications : Stabilization via hydrogen bonding can affect solubility and intermolecular interactions, which are critical for designing derivatives with tailored physicochemical properties.

Q. What analytical techniques are essential for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : 19^{19}F-NMR to confirm fluorine environments and 1^1H-NMR to detect hydrogen bonding .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular mass (exact mass: 332.1017 g/mol) and fragmentation patterns .
  • X-ray Diffraction : Single-crystal X-ray analysis to resolve spatial arrangements, as demonstrated for structurally similar 2-fluoro-N-(thiazol-2-yl)benzamide (e.g., planar amide groups with dihedral angles <35° relative to aromatic rings) .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of fluorinated benzamides, and how can they be addressed?

  • Refinement Issues : Fluorine’s high electron density can cause artifacts in electron density maps. Additionally, disorder in pentafluorophenyl groups complicates model building.
  • Solutions : Use SHELXL with anisotropic displacement parameters for fluorine atoms. Apply restraints to bond lengths and angles in disordered regions. Validate refinement with tools like the Hirshfeld surface analysis to ensure accuracy .

Q. How can computational methods complement experimental data in studying this compound’s electronic properties?

  • Approach : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model hydrogen bonding energies and electrostatic potential surfaces. Compare theoretical 19^{19}F chemical shifts with experimental NMR data to validate intramolecular interactions .
  • Applications : Predict reactivity sites for electrophilic substitution or nucleophilic attack, aiding in the design of functionalized derivatives.

Q. What strategies mitigate byproduct formation during derivatization reactions?

  • Case Study : In synthesizing N-pyridyl analogs, competing acylation at multiple sites can occur. Use protecting groups (e.g., Boc for amines) or low-temperature conditions (−20°C) to control regioselectivity .
  • Analysis : Employ LC-MS to identify byproducts (e.g., diacylated species) and adjust reaction kinetics via stepwise reagent addition.

Q. How do steric and electronic effects of the pentafluorophenyl group influence biological activity in structure-activity relationship (SAR) studies?

  • Observations : The electron-withdrawing pentafluorophenyl group increases metabolic stability but may reduce membrane permeability.
  • Methodology : Synthesize analogs with varying fluorination patterns (e.g., mono- vs. poly-fluoro substituents) and assay against target enzymes (e.g., bacterial phosphopantetheinyl transferases) to correlate substitution patterns with inhibitory potency .

Safety and Best Practices

  • Handling : Use fume hoods and respiratory protection due to potential toxicity of fluorinated aromatic amines. Avoid exposure to moisture to prevent hydrolysis of the amide bond .
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for disposal of fluorinated organic compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.